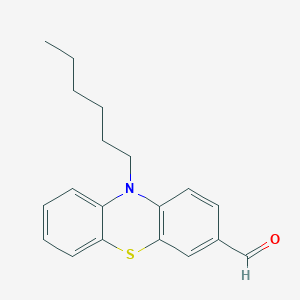

10-Hexyl-10H-phenothiazine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

10-hexylphenothiazine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-2-3-4-7-12-20-16-8-5-6-9-18(16)22-19-13-15(14-21)10-11-17(19)20/h5-6,8-11,13-14H,2-4,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPIJNSHTPIYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635241 | |

| Record name | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250347-30-9 | |

| Record name | 10-Hexyl-10H-phenothiazine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 Hexyl 10h Phenothiazine 3 Carbaldehyde

Strategies for the N-Hexylation of Phenothiazine (B1677639) Precursors

The initial step in the synthesis is the attachment of a hexyl group to the nitrogen atom of the phenothiazine ring system. This transformation is crucial as the N-substituent significantly influences the molecule's properties.

Alkylation Reactions Utilizing Hexyl Halides with Phenothiazine

The most common method for N-alkylation of phenothiazine involves a nucleophilic substitution reaction with a hexyl halide. researchgate.net In this procedure, the nitrogen atom of the phenothiazine acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide (e.g., 1-bromohexane (B126081) or 1-chlorohexane). google.com The reaction is typically carried out in the presence of a base, which deprotonates the secondary amine of the phenothiazine, thereby increasing its nucleophilicity.

Common bases employed for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). nih.govrsc.org The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) being frequently used to facilitate the reaction. researchgate.netrsc.org

Table 1: Examples of N-Hexylation of Phenothiazine

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Phenothiazine | 1-Bromohexane | NaH | DMF | Reflux | 80% nih.gov |

| Phenothiazine | 1-Bromohexane | K2CO3 | Acetone | Reflux, 24h | - |

Optimization of Reaction Conditions for Enhanced N-Hexylation Yields and Selectivity

Achieving high yields and selectivity in the N-hexylation of phenothiazine requires careful optimization of reaction parameters. The strength of the base is a key factor; strong bases like sodium hydride can lead to faster reaction rates but may also promote side reactions if not controlled properly. nih.gov Milder bases such as potassium carbonate often require longer reaction times but can offer better control and selectivity. rsc.org

The choice of the hexyl halide also plays a role, with hexyl iodide generally being more reactive than hexyl bromide, which is in turn more reactive than hexyl chloride. google.com However, cost and availability often favor the use of bromides and chlorides. Reaction temperature is another important variable; while heating is typically required to drive the reaction to completion, excessive temperatures can lead to decomposition or undesired side products. Therefore, a balance must be struck to maximize the yield of the desired 10-hexyl-10H-phenothiazine.

Regioselective Formylation at the 3-Position of 10-Hexyl-10H-phenothiazine

Following the successful N-alkylation, the next step is the introduction of a formyl group (-CHO) onto the phenothiazine ring. The Vilsmeier-Haack reaction is the premier method for this transformation, offering excellent regioselectivity. organic-chemistry.orgnumberanalytics.comwikipedia.org

Application of the Vilsmeier-Haack Reaction for 3-Carbaldehyde Formation

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a formamide, most commonly N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich 10-hexyl-10H-phenothiazine. organic-chemistry.org

In a typical procedure, 10-hexyl-10H-phenothiazine is dissolved in an appropriate solvent, such as 1,2-dichloroethane, and cooled in an ice bath. rsc.org The Vilsmeier reagent, prepared by the slow addition of POCl3 to DMF, is then added to the solution. nih.govrsc.org After the addition, the reaction mixture is heated to reflux to ensure complete conversion. nih.govrsc.org The reaction is subsequently quenched with water or ice, and the product, 10-Hexyl-10H-phenothiazine-3-carbaldehyde, is isolated through extraction and purified by column chromatography. rsc.org This method has been shown to produce the desired product in high yields, often around 90%. rsc.org

Table 2: Vilsmeier-Haack Formylation of N-Alkyl Phenothiazines

| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 10-(2-ethylhexyl)-10H-phenothiazine | POCl3, DMF | 1,2-dichloroethane | 0°C then reflux | 90% | rsc.org |

Mechanistic Considerations of Vilsmeier-Haack Formylation in Phenothiazine Systems

The regioselectivity of the Vilsmeier-Haack reaction on the 10-hexyl-10H-phenothiazine ring is governed by the electronic properties of the heterocyclic system. The nitrogen and sulfur atoms in the central ring act as powerful electron-donating groups, increasing the electron density of the aromatic rings and activating them towards electrophilic attack. youtube.com

The electrophilic substitution occurs preferentially at the C3 and C7 positions, which are para to the nitrogen atom and thus highly activated. The N-hexyl group provides further electron donation through an inductive effect, enhancing the nucleophilicity of the ring system. youtube.com The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile, and therefore reacts at the most electron-rich positions. chemistrysteps.com This results in the highly selective formation of the 3-carbaldehyde derivative, as the C3 and C7 positions are electronically equivalent.

Methodological Advancements and Optimization of Vilsmeier-Haack Protocols for this compound Synthesis

While the standard Vilsmeier-Haack protocol is generally efficient, several factors can be optimized to improve yields and purity. ijpcbs.com The stoichiometry of the Vilsmeier reagent (POCl3 and DMF) relative to the phenothiazine substrate is a critical parameter. An excess of the reagent can lead to the formation of di-formylated products or other side reactions. Careful control of the reaction temperature during the addition of POCl3 to DMF is essential to prevent uncontrolled reactions. The duration of the reflux period also needs to be monitored to ensure the reaction goes to completion without causing degradation of the product. Modifications to the work-up procedure, such as adjusting the pH during quenching, can also impact the final yield and ease of purification.

Alternative Synthetic Pathways Towards this compound

While the Vilsmeier-Haack reaction is a robust method for the formylation of 10-Hexyl-10H-phenothiazine, other synthetic strategies can also be envisioned for the introduction of a formyl group onto the phenothiazine nucleus. These alternative pathways may offer advantages in terms of milder reaction conditions, different regioselectivity, or compatibility with a broader range of functional groups.

One plausible alternative is the lithiation of a halogenated precursor followed by formylation . This method would involve the initial synthesis of a halogenated derivative of 10-Hexyl-10H-phenothiazine, for example, 3-bromo-10-hexyl-10H-phenothiazine. This intermediate could then undergo a lithium-halogen exchange reaction at low temperatures using an organolithium reagent such as n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Another potential route is the Sommelet reaction , which involves the reaction of a benzylic halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt yields the corresponding aldehyde. For this to be applicable to the phenothiazine system, a suitable precursor with a halomethyl group at the 3-position would be required.

The Duff reaction is another classical method for the formylation of activated aromatic rings, such as phenols and anilines. This reaction employs hexamethylenetetramine in the presence of an acid catalyst, typically glycerol (B35011) and boric acid, followed by acidic hydrolysis. Given the electron-rich nature of the phenothiazine ring system, this method could potentially be adapted for the formylation of 10-Hexyl-10H-phenothiazine.

Furthermore, Rieche formylation using dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride or tin(IV) chloride could also be a viable alternative for the introduction of the aldehyde group.

It is important to note that while these methods are established for the formylation of various aromatic compounds, their specific application to 10-Hexyl-10H-phenothiazine may require significant optimization of reaction conditions to achieve the desired product with good yield and regioselectivity.

Advanced Purification and Isolation Techniques for the Intermediate Compound

The purity of the intermediate, 10-Hexyl-10H-phenothiazine, is crucial for the successful synthesis of the final product, this compound. Following the N-alkylation of phenothiazine, the crude product is typically a mixture containing the desired 10-Hexyl-10H-phenothiazine, unreacted starting materials, and potential side products. Advanced purification and isolation techniques are therefore essential to obtain the intermediate in high purity.

Column chromatography is the most widely used technique for the purification of 10-Hexyl-10H-phenothiazine. This method separates compounds based on their differential adsorption onto a stationary phase. For the purification of phenothiazine derivatives, silica (B1680970) gel or neutral aluminum oxide are commonly employed as the stationary phase. A non-polar eluent system, such as petroleum ether or a mixture of petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297), is typically used to elute the desired product from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.orgrsc.org

Recrystallization is another effective method for purifying solid intermediates. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

For large-scale purifications or for the removal of highly polar or ionic impurities, liquid-liquid extraction is often employed. This involves partitioning the crude product between two immiscible liquid phases, typically an organic solvent and an aqueous solution. By adjusting the pH of the aqueous phase, acidic or basic impurities can be selectively removed.

In some cases, distillation under reduced pressure can be used to purify liquid intermediates, provided they are thermally stable. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent decomposition.

The choice of the most appropriate purification technique depends on the physical state of the intermediate (solid or liquid), the nature and quantity of the impurities, and the scale of the reaction. Often, a combination of these techniques is necessary to achieve the desired level of purity for the 10-Hexyl-10H-phenothiazine intermediate.

Table 2: Characterization Data for 10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde

| Analysis Type | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.87 (s, 1H), 7.65 (dd, J = 8.4, 1.9 Hz, 1H), 7.61 (d, J = 1.9 Hz, 1H), 7.16 (td, J = 8.8, 1.4 Hz, 2H), 6.98 (td, J = 7.6, 1.0 Hz, 1H), 6.92 (dd, J = 10.0, 8.5 Hz, 2H), 3.81 (m, 2H), 1.92 (dt, J = 12.5, 6.4 Hz, 1H), 1.46(m, 4H), 1.26 (m, 4H), 0.86 (d, J = 7.3 Hz, 6H) |

| ¹³C NMR (400 MHz, CDCl₃) | δ 190.15, 151.53, 144.04, 131.12, 129.89, 128.76, 127.79, 127.49, 126.21, 124.93, 123.63, 116.61, 115.50, 51.46, 35.96, 30.56, 28.49, 23.91, 23.01, 13.99, 10.45 |

| Elemental Analysis (%) | Calculated for C₂₁H₂₅NOS: C, 74.11; H, 7.35; N, 4.11; S, 9.4; O, 4.7. Found: C, 73.5; H, 7.0; N, 4.0; S, 9.5; O, 4.5 |

| ESI Mass (m/z) | Calculated for C₂₁H₂₅NOS: 339.5. Found: 340 |

Table 3: Crystal Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₉H₂₁NOS |

| Molecular Weight | 311.43 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4073 (9) |

| b (Å) | 13.7719 (15) |

| c (Å) | 14.6485 (15) |

| α (°) | 93.957 (2) |

| β (°) | 98.781 (2) |

| γ (°) | 90.983 (2) |

| Volume (ų) | 1671.5 (3) |

| Z | 4 |

Derivatization Strategies and Synthetic Transformations of 10 Hexyl 10h Phenothiazine 3 Carbaldehyde

Condensation Reactions Involving the Carbaldehyde Functionality

The aldehyde group at the 3-position of the 10-Hexyl-10H-phenothiazine core is a key site for synthetic elaboration through condensation reactions. These reactions involve the nucleophilic addition to the carbonyl carbon followed by the elimination of a water molecule, leading to the formation of new carbon-nitrogen or carbon-carbon double bonds. Such transformations are instrumental in extending the π-conjugated system of the phenothiazine (B1677639) moiety and introducing diverse functional groups, thereby modulating its chemical and physical properties for various applications.

The reaction of 10-Hexyl-10H-phenothiazine-3-carbaldehyde with primary amines provides a straightforward route to the synthesis of Schiff bases, also known as imines. This condensation reaction typically proceeds under mild conditions, often catalyzed by a few drops of acid, and results in the formation of a carbon-nitrogen double bond (azomethine group), which effectively links the phenothiazine core to other molecular fragments.

A notable application of Schiff base formation is the reaction of this compound with amino-substituted sulfonamides, such as sulfadiazine and sulfathiazole. These reactions yield highly fluorescent dyes with potential applications in biomedicine and optoelectronics. For instance, the condensation with sulfadiazine and sulfathiazole is typically carried out in refluxing methanol with a catalytic amount of acetic acid over an extended period. researchgate.netarkat-usa.org The resulting Schiff bases, 4-(((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide and 4-(((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide, have been synthesized and characterized, demonstrating the utility of this synthetic approach in creating complex, functional molecules. researchgate.netarkat-usa.org

Table 1: Synthesis of Schiff Bases from this compound and Sulfonamide Derivatives researchgate.netarkat-usa.org

| Sulfonamide Reactant | Product | Reaction Conditions | Yield |

| Sulfadiazine | 4-(((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Methanol, Acetic acid (cat.), Reflux, 35h | 58% |

| Sulfathiazole | 4-(((10-hexyl-10H-phenothiazin-3-yl)methylene)amino)-N-(thiazol-2-yl)benzenesulfonamide | Methanol, Acetic acid (cat.), Reflux, 35h | 65% |

The reaction of this compound with thiosemicarbazide (B42300) or its derivatives leads to the formation of thiosemicarbazones. These compounds are of significant interest due to their diverse biological activities and coordination chemistry. The synthesis of this compound-4-phenylthiosemicarbazone is achieved by refluxing methanolic solutions of the aldehyde and 4-phenyl-3-thiosemicarbazide. scielo.org.mx This reaction proceeds efficiently to yield the corresponding thiosemicarbazone, which has been characterized by various analytical techniques. scielo.org.mx Thiosemicarbazones are synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone. nih.gov

Table 2: Synthesis of a Thiosemicarbazone Derivative scielo.org.mx

| Reactants | Product | Reaction Conditions | Yield |

| This compound and 4-phenyl-3-thiosemicarbazide | This compound-4-phenylthiosemicarbazone | Methanol, Reflux, approx. 4.5h | 82% |

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. For this compound, this reaction provides an effective method for introducing electron-withdrawing groups and extending the π-conjugation of the phenothiazine system.

The Knoevenagel condensation of this compound with malononitrile (B47326) is a key step in the synthesis of phenothiazine-based materials for various applications. This reaction typically involves mixing the aldehyde and malononitrile in a suitable solvent, often in the presence of a mild base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), to yield the corresponding benzylidenemalononitrile derivative. arkat-usa.orgnih.gov The resulting product, 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile, features a dicyanovinyl group that acts as a strong electron acceptor, creating a donor-acceptor structure within the molecule.

Table 3: General Conditions for Knoevenagel Condensation with Malononitrile

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product Type |

| Aromatic Aldehyde (e.g., this compound) | Malononitrile | Weak Base (e.g., Piperidine, Ammonium Acetate) | Ethanol (B145695), Toluene (B28343), or solvent-free | Benzylidenemalononitrile |

A crucial application of the Knoevenagel condensation in the context of phenothiazine chemistry is the synthesis of donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). In this approach, this compound is condensed with a molecule containing both an active methylene group and a carboxylic acid functionality, most commonly cyanoacetic acid. This reaction, often performed in the presence of a base such as piperidine in a solvent like acetonitrile, attaches a cyanoacrylic acid group to the phenothiazine core. google.com The cyanoacrylic acid moiety serves as both an electron acceptor and an anchoring group, facilitating the attachment of the dye to the surface of semiconductor materials like TiO2 in DSSCs. nih.govgoogle.comwikipedia.org The positioning of this anchoring group on the C-3 aromatic ring of the phenothiazine is crucial for the performance of the resulting solar cells. nih.gov

Table 4: Representative Knoevenagel Condensation for Cyanoacrylic Acid Integration

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product |

| This compound | Cyanoacetic acid | Piperidine / Acetonitrile | 2-cyano-3-(10-hexyl-10H-phenothiazin-3-yl)acrylic acid |

Claisen-Schmidt Condensation for Cyanochalcone Synthesis

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with a ketone or another carbonyl compound containing an α-hydrogen. In the context of this compound, this reaction is effectively employed to synthesize cyanochalcone derivatives. These products are of interest due to their potential applications in materials science and medicinal chemistry.

The reaction typically involves the condensation of the phenothiazine aldehyde with a compound containing an active methylene group, such as 3-oxo-propanenitriles, in the presence of a base catalyst like piperidine with a catalytic amount of glacial acetic acid. nih.gov The resulting (E)-2-(10-Hexyl-10H-phenothiazine-3-carbonyl)-3-arylacrylonitrile, a type of cyanochalcone, is formed through a sequence of aldol addition followed by dehydration. nih.gov

Table 1: Claisen-Schmidt Condensation of this compound The following table is interactive and represents typical reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Type |

|---|---|---|---|---|

| This compound | 3-Oxo-3-phenylpropanenitrile | Piperidine / Acetic Acid | Ethanol | (E)-2-(10-Hexyl-10H-phenothiazine-3-carbonyl)-3-phenylacrylonitrile |

| This compound | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Piperidine / Acetic Acid | Ethanol | (E)-2-(10-Hexyl-10H-phenothiazine-3-carbonyl)-3-(4-methoxyphenyl)acrylonitrile |

Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde functional group of this compound is readily susceptible to oxidation, providing a straightforward route to the corresponding carboxylic acid derivatives. This transformation is a fundamental step in modifying the electronic and physical properties of the molecule, for instance, to enhance solubility or to provide a new reactive site for further conjugation, such as amide bond formation.

The oxidation of the carbaldehyde to a carboxylic acid can be achieved using a variety of standard oxidizing agents. researchgate.netorganic-chemistry.org The choice of reagent depends on the desired reaction conditions and the tolerance of other functional groups within the molecule. For electron-rich aromatic aldehydes, methods utilizing agents like aqueous hydrogen peroxide in a basic medium can be effective. researchgate.net More classical and potent oxidants include chromium-based reagents, such as Jones reagent (CrO₃ in aqueous sulfuric acid), or potassium permanganate (KMnO₄). A milder alternative involves the use of periodic acid (H₅IO₆) catalyzed by a small amount of CrO₃, which can provide excellent yields. organic-chemistry.org The resulting 10-Hexyl-10H-phenothiazine-3-carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.

Table 2: Oxidation of this compound The following table is interactive and outlines common oxidation methods.

| Substrate | Oxidizing System | Solvent | Product |

|---|---|---|---|

| This compound | CrO₃ / H₅IO₆ | Acetonitrile (wet) | 10-Hexyl-10H-phenothiazine-3-carboxylic acid |

| This compound | Aqueous H₂O₂ / Base | Methanol | 10-Hexyl-10H-phenothiazine-3-carboxylic acid |

Cross-Coupling Reactions and Core Functionalization of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the phenothiazine core. To utilize these methods, a halogen atom (typically bromine or iodine) is first introduced onto the aromatic backbone of the this compound scaffold. This halogenated derivative then serves as the electrophilic partner in various coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming C(sp²)-C(sp²) bonds. It involves the reaction of an organoboron compound, such as an aryl or heteroaryl boronic acid, with an aryl halide in the presence of a palladium catalyst and a base. nih.gov For a halogenated derivative of this compound, this reaction allows for the direct attachment of various aromatic or heteroaromatic rings to the phenothiazine nucleus. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.govresearchgate.net Systems using palladium catalysts like Pd(PPh₃)₄ or combinations of a palladium source and a bulky phosphine (B1218219) ligand (e.g., SPhos) are commonly employed. researchgate.net

Table 3: Suzuki-Miyaura Coupling of a Halogenated Phenothiazine Derivative The following table is interactive and presents representative coupling conditions.

| Phenothiazine Substrate | Coupling Partner | Catalyst / Ligand | Base | Product |

|---|---|---|---|---|

| 7-Bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 10-Hexyl-7-phenyl-10H-phenothiazine-3-carbaldehyde |

| 7-Bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 10-Hexyl-7-(pyridin-3-yl)-10H-phenothiazine-3-carbaldehyde |

The Sonogashira coupling enables the formation of a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orgbeilstein-journals.org Applying this reaction to a halogenated this compound derivative allows for the introduction of ethynyl-linked substituents. researchgate.net These resulting conjugated systems are often fluorescent and possess interesting electronic properties. researchgate.netscielo.org.mx The reaction conditions can be tuned to be copper-free, for instance by using specific ligands like XPhos. scielo.org.mx

Table 4: Sonogashira Coupling of a Halogenated Phenothiazine Derivative The following table is interactive and shows typical reaction parameters.

| Phenothiazine Substrate | Coupling Partner | Catalyst System | Base | Product |

|---|---|---|---|---|

| 7-Iodo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | 10-Hexyl-7-(phenylethynyl)-10H-phenothiazine-3-carbaldehyde |

| 7-Iodo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | 10-Hexyl-7-((trimethylsilyl)ethynyl)-10H-phenothiazine-3-carbaldehyde |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with a primary or secondary amine. For a halogenated derivative of this compound, this reaction provides a direct route to introduce a wide range of nitrogen-containing functional groups. The reaction typically requires a palladium precatalyst, a bulky electron-rich phosphine ligand such as XPhos or t-BuXPhos, and a strong base like sodium tert-butoxide (t-BuONa). nih.gov This methodology is instrumental in synthesizing molecules with applications as organic semiconductors and in optoelectronics. nih.gov

Table 5: Buchwald-Hartwig Amination of a Halogenated Phenothiazine Derivative The following table is interactive and details representative amination reactions.

| Phenothiazine Substrate | Amine | Catalyst / Ligand | Base | Product |

|---|---|---|---|---|

| 7-Bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | 7-(Diphenylamino)-10-hexyl-10H-phenothiazine-3-carbaldehyde |

| 7-Bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Carbazole | Pd₂(dba)₃ / XPhos | t-BuONa | 7-(9H-Carbazol-9-yl)-10-hexyl-10H-phenothiazine-3-carbaldehyde |

Multi-component Reaction Approaches Utilizing the Carbaldehyde Unit

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to synthesize complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound serves as a key electrophilic component in these reactions, enabling the construction of elaborate molecular architectures centered around the phenothiazine nucleus.

One-pot condensation reactions utilizing N-alkyl-phenothiazine-3-carbaldehydes have proven effective for the synthesis of novel heterocyclic derivatives. researchgate.net These methods are readily adaptable to this compound for creating fused and appended ring systems such as xanthenes and 1,4-dihydropyridines. researchgate.net

For the synthesis of phenothiazine-xanthene derivatives, a three-component reaction is employed. This typically involves the condensation of this compound with a β-dicarbonyl compound, such as dimedone, in the presence of a catalyst. The reaction proceeds efficiently under reflux or ultrasonic irradiation, leading to the formation of the cyclized xanthene unit. researchgate.net

Similarly, phenothiazine-substituted 1,4-dihydropyridine derivatives can be assembled via a Hantzsch-type multi-component reaction. researchgate.net This involves the reaction of this compound, a β-ketoester like ethyl acetoacetate, and an ammonia source, such as ammonium acetate. This one-pot synthesis provides a straightforward route to dihydropyridine rings bearing a phenothiazine substituent. researchgate.net

Table 1: Synthesis of Heterocyclic Systems from this compound

| Target Heterocycle | Key Reagents | Typical Conditions | Resulting Structure |

|---|---|---|---|

| Xanthene Derivative | This compound, Dimedone (2 equiv.) | Catalyst (e.g., p-TSA), Reflux or Ultrasonic Irradiation | Phenothiazine-fused xanthenedione system |

| 1,4-Dihydropyridine Derivative | This compound, Ethyl acetoacetate (2 equiv.), Ammonium acetate | Reflux in a suitable solvent (e.g., Ethanol) | 4-(10-Hexyl-10H-phenothiazin-3-yl)-dihydropyridine system |

The aldehyde group is a versatile precursor for the synthesis of imidazole rings, which are privileged structures in medicinal chemistry. nih.govmdpi.com Standard methodologies for imidazole synthesis can be applied to this compound to generate novel imidazole-phenothiazine conjugates.

One established route is the Radziszewski synthesis, a multi-component reaction involving an aldehyde, a 1,2-dicarbonyl compound (like benzil or glyoxal), and an ammonia source (ammonium acetate). By reacting this compound with benzil and ammonium acetate in refluxing acetic acid, a highly substituted 2,4,5-triphenyl-imidazole derivative bearing the phenothiazine moiety at the 2-position can be synthesized.

Another powerful method is the van Leusen imidazole synthesis. mdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. The reaction of an imine, formed in situ from this compound and a primary amine (e.g., methylamine), with TosMIC in the presence of a base like potassium carbonate leads to the formation of a 1,5-disubstituted imidazole-phenothiazine derivative. mdpi.com

Table 2: Plausible MCR Strategies for Imidazole-Phenothiazine Synthesis

| Synthetic Method | Key Reagents | Expected Product |

|---|---|---|

| Radziszewski Synthesis | This compound, Benzil, Ammonium acetate | 2-(10-Hexyl-10H-phenothiazin-3-yl)-4,5-diphenyl-1H-imidazole |

| van Leusen Synthesis | This compound, Primary Amine (R-NH₂), Tosylmethyl isocyanide (TosMIC) | 1-R-5-(10-Hexyl-10H-phenothiazin-3-yl)-1H-imidazole |

Strategies for Introducing Additional Electrophilic or Nucleophilic Sites to the Phenothiazine Ring System (e.g., bromination at C7)

Introducing additional functional groups onto the phenothiazine tricycle expands its synthetic utility for building more complex molecules, such as donor-acceptor dyes. mdpi.com The electron-rich nature of the phenothiazine ring makes it susceptible to electrophilic aromatic substitution. The positions para to the nitrogen atom (C3 and C7) are particularly activated. With the C3 position already occupied by the carbaldehyde, the C7 position becomes a prime target for functionalization.

A common and effective strategy for introducing an electrophilic site is bromination. The reaction of a 10-alkyl-phenothiazine-3-carbaldehyde with an electrophilic bromine source, such as N-bromo succinimide (NBS), selectively installs a bromine atom at the C7 position. mdpi.com This transformation is typically carried out in a chlorinated solvent like dichloromethane. The resulting 7-bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde is a valuable intermediate. The bromine atom can subsequently be used in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure. This two-step sequence of formylation followed by bromination provides an efficient route to unsymmetrically substituted phenothiazine building blocks. mdpi.com

Table 3: Electrophilic Bromination of this compound

| Transformation | Reagent | Typical Conditions | Product | Significance |

|---|---|---|---|---|

| C7-Bromination | N-Bromo succinimide (NBS) | Dichloromethane (CH₂Cl₂), 50°C | 7-Bromo-10-hexyl-10H-phenothiazine-3-carbaldehyde | Introduces a versatile handle for cross-coupling reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of phenothiazine (B1677639) derivatives in solution. Analysis of ¹H and ¹³C NMR spectra provides precise information on the chemical environment of each atom, revealing details about the electronic structure and the conformational dynamics of the molecule.

For a closely related analogue, 10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde, the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons of the phenothiazine core between δ 6.92 and 7.78 ppm. rsc.org The aldehyde proton (CHO) typically appears as a distinct singlet at a downfield chemical shift, around δ 9.81 ppm, due to the deshielding effect of the carbonyl group. rsc.org The signals corresponding to the hexyl chain protons are observed in the upfield region of the spectrum. rsc.org

Interactive Table: Representative ¹H NMR Data for a 10-Alkyl-10H-phenothiazine-3-carbaldehyde Analogue

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | ~9.81 | Singlet | Downfield shift due to electronegative oxygen. |

| Aromatic (Phenothiazine) | ~6.92 - 7.78 | Multiplets | Complex splitting patterns from spin-spin coupling. |

| Methylene (B1212753) (-N-CH₂ -R) | ~3.81 | Multiplet | Adjacent to the electron-withdrawing nitrogen atom. |

| Alkyl (Hexyl Chain) | ~0.86 - 1.92 | Multiplets | Overlapping signals in the upfield region. |

Data based on the 10-(2-ethylhexyl) analogue. rsc.org

The spectroscopic parameters of 10-Hexyl-10H-phenothiazine-3-carbaldehyde are significantly influenced by its substituents: the N-10 hexyl group and the C-3 carbaldehyde group. The photophysical properties of the phenothiazine family are known to depend more on the ring substituents than on the N-alkyl chain. researchgate.net

The hexyl group at the N-10 position primarily influences the solubility and solid-state packing of the molecule. Its effect on the electronic properties of the phenothiazine ring is modest, primarily involving steric interactions that can affect the ring's conformation. if-pan.krakow.pl

In contrast, the carbaldehyde group at the C-3 position exerts a strong electronic effect. As an electron-withdrawing group, it decreases the electron density of the phenothiazine ring system through resonance and inductive effects. This deactivation is reflected in the downfield shift of the aromatic proton signals in the ¹H NMR spectrum, particularly those ortho and para to the aldehyde. nih.gov The presence of such substituents can also influence the oxidation potential of the phenothiazine core. nih.gov

While this compound itself is achiral, its derivatives can possess stereocenters, leading to the formation of stereoisomers. NMR spectroscopy is a powerful tool for the stereochemical assignment of such derivatives. For phenothiazine-related structures, the determination of geometric isomers (E/Z) is often achieved by analyzing nuclear Overhauser effect (NOE) correlations in 2D NMR experiments. These experiments can establish the spatial proximity between specific protons, allowing for the unambiguous assignment of their relative stereochemistry. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within the molecular architecture.

The FT-IR spectrum of a phenothiazine derivative is characterized by several key absorption bands. For a related compound, 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde, vibrations corresponding to aromatic C-H stretching (νCHaromatic) are observed around 3067-3043 cm⁻¹, while aliphatic C-H stretching from the alkyl chain (νCH₃, νCH₂) appears at 2957-2855 cm⁻¹. lew.ro Aromatic C=C stretching vibrations (νC=Caromatic) are typically found in the 1606-1508 cm⁻¹ region. lew.ro

The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For simple aldehydes, this strong absorption typically appears between 1710 and 1740 cm⁻¹. pg.edu.plmsu.edu However, when a carbonyl group is conjugated with an aromatic ring, as is the case here, the stretching frequency is lowered. msu.eduspectroscopyonline.comlibretexts.org This shift to a lower wavenumber (typically by 20-30 cm⁻¹) is due to the delocalization of π-electrons, which imparts more single-bond character to the C=O bond, thereby weakening it. msu.eduspectroscopyonline.com For 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde, the C=O stretch is reported at 1730 cm⁻¹. lew.ro This indicates the electronic communication between the aldehyde group and the tricyclic phenothiazine system.

Interactive Table: Characteristic FT-IR Absorption Bands for a Phenothiazine Carbaldehyde Structure

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | ~3070 - 3040 | Medium-Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | ~2960 - 2850 | Medium-Strong | From the hexyl side chain. |

| Carbonyl (C=O) Stretch | ~1730 | Strong | Position indicates conjugation with the aromatic ring. lew.ro |

| Aromatic C=C Stretch | ~1610 - 1500 | Medium-Strong | Skeletal vibrations of the phenothiazine core. |

| C-O-C / C-OH Stretch | ~1280 | Medium |

Data based on analogous phenothiazine structures. lew.ro

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals that the asymmetric unit contains two independent molecules. doaj.org In the crystal lattice, these molecules form dimers through weak C-H···O hydrogen bonds, demonstrating a key supramolecular interaction that governs the crystal packing. doaj.org

The phenothiazine ring is not planar but adopts a folded or "butterfly" conformation along the N-S axis. The degree of this folding is a critical structural parameter and can be quantified by the dihedral angle between the two outer benzene (B151609) rings.

For the closely related structure, 10-Ethyl-10H-phenothiazine-3-carbaldehyde, this dihedral angle is 21.1°. nih.govresearchgate.net This value indicates a relatively flattened tricycle compared to unsubstituted 10-ethylphenothiazine (B154437) (44.9°), suggesting that the presence of a substituent on one of the benzene rings reduces the folding of the phenothiazine core. nih.govresearchgate.net The conformation of the N-10 substituent relative to the tricyclic system can be described as either "quasi-equatorial" or "quasi-axial". nih.govnih.gov In the solid state, both conformations can coexist, sometimes even within the same crystal structure for molecules with two different phenothiazine units. nih.gov The aldehyde group is observed to be nearly coplanar with its attached phenyl ring, which maximizes π-conjugation. nih.govresearchgate.net

Interactive Table: Key Crystallographic Parameters for a 10-Alkyl-10H-phenothiazine-3-carbaldehyde

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Dihedral Angle (Benzene Rings) | 21.1° | Quantifies the folding of the phenothiazine core. |

| Key Intermolecular Interaction | C-H···O hydrogen bonds | Governs the formation of molecular dimers in the solid state. |

| Aldehyde Torsion Angle | -2.59° | Indicates near co-planarity with the attached aromatic ring. |

Data based on the 10-Ethyl analogue. nih.govresearchgate.net

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The solid-state architecture of this compound is defined by specific intermolecular interactions that dictate its crystal packing. Crystallographic studies have revealed that the asymmetric unit of the compound contains two independent molecules. acs.orgdoaj.org These molecules organize into dimeric structures primarily through weak C—H···O hydrogen bonds. acs.orgdoaj.org This interaction occurs between the hydrogen atom of the carbaldehyde group of one molecule and the oxygen atom of the carbaldehyde group of a neighboring molecule, forming a distinct packing motif.

The characteristic butterfly-like conformation of the phenothiazine ring system is also a critical aspect of its structure. In the related 10-ethyl derivative, the dihedral angle formed by the two benzene rings is 21.1°, indicating a significant fold in the molecule. researchgate.net Substitutions on the phenothiazine ring are known to influence this folding, often leading to a flattening of the tricyclic system. researchgate.net

Table 1: Crystal Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₁₉H₂₁NOS |

| Molecular Weight | 311.43 g/mol |

| Crystal System | Triclinic |

| a | 8.4073 (9) Å |

| b | 13.7719 (15) Å |

| c | 14.6485 (15) Å |

| α | 93.957 (2)° |

| β | 98.781 (2)° |

| γ | 90.983 (2)° |

| Volume | 1671.5 (3) ų |

| Z | 4 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry serves as a crucial analytical tool for the confirmation of the molecular structure of this compound. The compound has a precise molecular formula of C₁₉H₂₁NOS, corresponding to a calculated molecular weight of 311.43 g/mol . nih.gov High-resolution mass spectrometry (HRMS) is routinely used for the characterization of phenothiazine derivatives, providing exact mass measurements that confirm the elemental composition. mdpi.com

Electrospray ionization (ESI) is a common technique for analyzing such compounds. For a close structural analog, 10-(2-ethyl hexyl)-10H-phenothiazine-3-carbaldehyde, ESI mass spectrometry revealed the presence of the protonated molecular ion ([M+H]⁺), confirming its molecular weight.

The fragmentation pattern in mass spectrometry provides further structural elucidation. For aldehydes, characteristic fragmentation includes the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the entire formyl radical (CHO, M-29). Another significant fragmentation pathway for N-alkyl phenothiazines involves the cleavage of the alkyl chain attached to the nitrogen atom. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines and can be expected in this compound, leading to fragments corresponding to the loss of portions of the hexyl group.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

The photophysical properties of this compound are governed by its distinct donor-π-acceptor (D-π-A) architecture. The electron-rich phenothiazine moiety acts as the electron donor, while the electron-withdrawing carbaldehyde group at the 3-position serves as the acceptor. This arrangement gives rise to characteristic electronic transitions observable via UV-Vis absorption and fluorescence spectroscopy.

The absorption spectra of phenothiazine derivatives typically feature bands corresponding to localized π-π* transitions within the aromatic system and n-π* transitions. mdpi.comnih.gov More significantly, in D-π-A systems like this one, an intramolecular charge transfer (ICT) band is often observed at lower energies (longer wavelengths). researchgate.netrsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily located on the phenothiazine donor, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the carbaldehyde acceptor. nih.gov

While a specific emission spectrum for this compound is not extensively documented, analogous phenothiazine aldehydes are known to be fluorescent. researchgate.netresearchgate.net For example, a study on 10-(4-hexyloxyphenyl)-10H-phenothiazine-3-carbaldehyde showed that its conversion to the corresponding carboxylic acid induced a blue shift in emission from the green to the blue spectral region, implying that the aldehyde precursor likely exhibits fluorescence in the green part of the spectrum. lew.ro

Investigation of Intramolecular Charge Transfer (ICT) Characteristics in Donor-Acceptor Systems

The molecular design of this compound, which links an electron-donating phenothiazine core with an electron-withdrawing carbaldehyde group, is archetypal for inducing Intramolecular Charge Transfer (ICT). nih.govrsc.org Upon absorption of light, the excited state possesses a significant degree of charge separation, with a net positive charge developing on the phenothiazine unit and a net negative charge on the carbaldehyde moiety. researchgate.net This photoinduced charge transfer is a key determinant of the compound's photophysical behavior, including its fluorescence and sensitivity to the environment. acs.org

The efficiency of ICT is influenced by the electronic coupling between the donor and acceptor, as well as the conformation of the molecule. In phenothiazine-based D-A systems, the excited state can sometimes relax via twisting around the donor-acceptor bond, leading to a twisted intramolecular charge transfer (TICT) state. nih.govacs.org The formation of such TICT states can significantly quench fluorescence, whereas a more planar excited state (Planar ICT or PICT) is often highly emissive. nih.govacs.org

Analysis of Solvatochromic Behavior and Environmental Sensitivity

A direct consequence of the pronounced ICT character of this compound is its expected solvatochromic behavior. Solvatochromism refers to the change in the color of a substance in response to the polarity of its solvent environment. nih.gov Due to the significant increase in dipole moment upon excitation to the ICT state, the energy of this state is highly sensitive to the polarity of the surrounding solvent molecules.

Specifically, D-π-A phenothiazine derivatives consistently exhibit positive solvatochromism. researchgate.netresearchgate.net This means that as the solvent polarity increases, the emission wavelength undergoes a bathochromic (red) shift. nih.gov Polar solvents stabilize the more polar ICT excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for fluorescence and shifting the emission to longer wavelengths. This environmental sensitivity makes such compounds potentially useful as fluorescent probes for mapping local polarity. researchgate.net

Exploration of Aggregation-Induced Emission (AIE) Phenomena in Functionalized Derivatives

Many phenothiazine derivatives are known to exhibit Aggregation-Induced Emission (AIE), a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. acs.orgrsc.org This behavior is contrary to the aggregation-caused quenching (ACQ) typically observed in conventional fluorophores.

The primary mechanism responsible for AIE in phenothiazine-based systems is the restriction of intramolecular rotations (RIR) in the aggregated state. acs.orgnih.gov In dilute solutions, the excited state energy can be dissipated non-radiatively through low-frequency torsional motions of the molecule. However, in the aggregated or solid state, these rotations are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.govbeilstein-archives.org While AIE has not been explicitly reported for this compound, functionalized phenothiazine derivatives with D-A structures are prime candidates for this phenomenon, and it represents an important area of investigation for this class of compounds. rsc.org

Characterization of Room Temperature Phosphorescence Properties

In addition to fluorescence from the singlet excited state, phenothiazine derivatives have been shown to exhibit Room Temperature Phosphorescence (RTP), which is long-lived emission from the triplet excited state. rsc.org Achieving RTP in purely organic molecules is challenging because the triplet state is easily quenched by molecular motion and oxygen.

For phenothiazine compounds, RTP is typically observed when the molecules are rigidified in a host matrix or form aggregates. uni.eduacs.org This rigid environment suppresses the non-radiative decay pathways of the triplet excitons, allowing for phosphorescence to be observed. acs.org The conformation of the phenothiazine molecule can also play a critical role; studies have shown that molecules with a quasi-axial conformation can exhibit a more pronounced RTP effect than those with a quasi-equatorial one. rsc.org The formation of aggregates not only restricts molecular motion but can also facilitate intersystem crossing from the singlet to the triplet state, a prerequisite for phosphorescence. acs.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

DFT has become a standard method for investigating the electronic structure of molecules. For phenothiazine (B1677639) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine optimized geometries and electronic properties. researchgate.netscispace.com

The geometry of the 10-Hexyl-10H-phenothiazine-3-carbaldehyde molecule is characterized by a tricyclic phenothiazine core. The central thiazine (B8601807) ring adopts a folded conformation along the N-S axis. rsc.org The degree of this folding is a critical parameter influencing the molecule's electronic properties. nih.gov In the crystal structure of this compound, the asymmetric unit contains two molecules which form dimers. doaj.orgnih.gov

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Formula | C19H21NOS |

| Molecular Weight | 311.43 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4073 (9) |

| b (Å) | 13.7719 (15) |

| c (Å) | 14.6485 (15) |

| α (°) | 93.957 (2) |

| β (°) | 98.781 (2) |

| γ (°) | 90.983 (2) |

| Volume (ų) | 1671.5 (3) |

| Z | 4 |

Data from Wu et al. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior of a molecule. scispace.com The energy of the HOMO is related to the ionization potential and indicates the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. scispace.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and electrical transport properties. scispace.com

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, which includes the sulfur and nitrogen atoms. researchgate.net The LUMO, on the other hand, is often distributed over the electron-accepting substituent and the adjacent benzene (B151609) ring. rsc.org For this compound, the phenothiazine core acts as the electron donor, while the carbaldehyde group at the 3-position serves as an electron acceptor. This donor-acceptor architecture is common in materials with interesting optoelectronic properties. rsc.org The HOMO-LUMO distribution indicates that the lowest energy electronic transition will involve a charge transfer from the phenothiazine moiety to the carbaldehyde group. researchgate.net

Table 2: Frontier Orbital Energies for a Representative Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.23 |

| LUMO | -1.78 |

| HOMO-LUMO Gap | 4.45 |

Calculated at the DFT/B3LYP/6-311++G(d,p) level. Data from Joshi et al. researchgate.net

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule and is useful for predicting sites of chemical reactivity. researchgate.net The MESP map displays regions of negative potential (electron-rich) and positive potential (electron-poor). researchgate.net

For phenothiazine derivatives, the MESP typically shows a negative potential around the electronegative oxygen atom of the carbaldehyde group, indicating a site susceptible to nucleophilic attack. researchgate.net Conversely, the regions around the hydrogen atoms of the alkyl chain and the aromatic rings generally exhibit a positive potential. researchgate.net This charge distribution is critical in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net In the crystal structure of this compound, weak C-H···O hydrogen bonds link the molecules into chains, a feature that can be rationalized by the MESP. nih.govdoaj.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful computational method for studying the excited states of molecules and predicting their spectroscopic properties. researchgate.net It is frequently used to calculate the absorption and emission spectra of organic compounds. nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For phenothiazine derivatives, the absorption spectra typically exhibit two main bands. nih.govmdpi.com These bands are generally assigned to n-π* and π-π* electronic transitions within the molecule. nih.govmdpi.com

In a study of various phenothiazine-carboxaldehyde derivatives, the UV-Vis absorption maxima were observed in the range of 280 to 300 nm. sphinxsai.com The emission spectra of these compounds showed bands in the range of 453 to 543 nm. sphinxsai.com For a similar compound, 10-ethyl-10H-phenothiazine-3-carbaldehyde, the electronic absorption is mainly described by the transition from the HOMO to the LUMO. scispace.com TD-DFT calculations on a related phenothiazine derivative predicted the first dipole-allowed transition at approximately 278 nm. scispace.com

Analysis of the molecular orbitals involved in the electronic transitions provides insight into the nature of these transitions. For donor-acceptor substituted phenothiazines like this compound, the lowest energy transition is often characterized as an intramolecular charge transfer (ICT) from the electron-donating phenothiazine core to the electron-accepting carbaldehyde group. rsc.org This ICT character is a key factor in determining the photophysical properties of the molecule. rsc.org The efficiency of this charge transfer is influenced by the degree of folding of the phenothiazine ring and the electronic nature of the substituents. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While specific molecular dynamics (MD) studies focusing exclusively on this compound are not extensively detailed in the public literature, the application of this technique to phenothiazine derivatives is a well-established method for understanding their complex dynamic behavior. MD simulations model the motion of atoms and molecules over time, providing a detailed view of conformational landscapes and flexibility. researchgate.net

For this compound, MD simulations would be crucial for exploring two key structural features: the non-planar, butterfly-like conformation of the central phenothiazine ring system and the flexibility of the N-substituted hexyl chain. The phenothiazine core is known to undergo a characteristic bending or "butterfly" motion, and the energy barriers associated with this inversion are influenced by substituents. Furthermore, the hexyl group introduces a significant number of rotatable bonds, resulting in numerous possible conformations (conformers). nih.gov

Key insights that could be gained from MD simulations include:

Conformational Landscape: Identification of the most stable, low-energy conformations of the molecule, considering both the ring inversion and the orientation of the hexyl chain and carbaldehyde group.

Solvent Effects: Simulating the molecule in various solvent environments to understand how intermolecular interactions affect its preferred shape and dynamic motions.

Potential Energy Surface (PES): In conjunction with Density Functional Theory (DFT), a PES can be mapped to visualize the energy of the molecule as a function of specific geometric parameters (e.g., dihedral angles), revealing the pathways for conformational interconversion. acs.org

The dynamic behavior of the hexyl chain is particularly important as its flexibility and spatial orientation can influence crystal packing, solubility, and interactions with other molecules in material science applications.

| Simulation Aspect | Objective and Relevance for this compound |

| Conformational Sampling | To identify the predominant shapes the molecule adopts by exploring the rotation of the hexyl chain and the bending of the phenothiazine core. |

| Butterfly Motion Analysis | To quantify the flexibility of the tricyclic phenothiazine ring system and determine the energy barrier for its inversion. |

| Solvent Shell Analysis | To study how solvent molecules arrange around the compound, which is critical for predicting solubility and aggregation behavior. |

| Intramolecular Interactions | To map non-covalent interactions between the hexyl chain and the aromatic rings, which can stabilize certain conformations. |

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable for predicting and interpreting the spectroscopic properties of phenothiazine derivatives. researchgate.netmdpi.com These calculations provide a direct link between the electronic structure of this compound and its response to electromagnetic radiation.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. The process begins with the geometry optimization of the molecule to find its most stable structure. researchgate.net Subsequent calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method can then determine the magnetic shielding tensors for each nucleus, which are converted into chemical shifts. Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign specific signals.

IR Spectroscopy: Theoretical infrared (IR) spectra can be generated by performing a frequency calculation on the optimized geometry of the molecule. researchgate.net This analysis computes the vibrational frequencies and their corresponding intensities, which correlate to the absorption bands in an experimental IR spectrum. These calculations are particularly useful for identifying the vibrational modes associated with specific functional groups, such as the C=O stretch of the carbaldehyde group and the C-N and C-S modes within the phenothiazine ring.

UV-Vis Spectroscopy: The electronic absorption properties are effectively predicted using TD-DFT. mdpi.comtandfonline.comnih.gov These calculations yield key parameters such as the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which determine the intensity of absorption bands. For phenothiazine derivatives, TD-DFT can distinguish between different types of electronic transitions, such as the π→π* transitions typically found in conjugated aromatic systems and the n→π* transitions involving non-bonding electrons on the nitrogen and sulfur atoms. mdpi.com This level of detail is crucial for understanding the color and photophysical behavior of the compound. nih.gov

| Spectroscopic Technique | Computational Method | Predicted Parameters | Insights Provided |

| NMR | DFT (e.g., B3LYP/6-311G(d,p)) | Chemical Shifts (δ) | Structural verification and assignment of atomic environments. mdpi.comresearchgate.net |

| IR | DFT (Frequency Calculation) | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. researchgate.net |

| UV-Vis | TD-DFT (e.g., CAM-B3LYP) | λmax, Oscillator Strength (f), Transition Type | Understanding of electronic structure, color, and photophysical properties. mdpi.comscispace.com |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling represents a data-driven approach to predict the physicochemical properties of molecules based on their structural features. mdpi.com While specific QSPR models for this compound are not widely published, the methodology is broadly applicable to phenothiazine derivatives for designing new compounds with desired properties, thereby reducing the need for extensive experimental synthesis and testing. nih.govnih.gov

A QSPR model is a mathematical equation that correlates numerical representations of a molecule's structure (molecular descriptors) with a specific property. acs.org For this compound, QSPR could be employed to predict a range of properties relevant to materials science and medicinal chemistry.

The development of a QSPR model typically involves three main steps:

Descriptor Calculation: A large number of molecular descriptors are calculated for a set of related molecules with known experimental property values. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (describing atomic connectivity), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) derived from DFT calculations. researchgate.net

Model Building: Using statistical or machine learning methods—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF)—a model is trained to find the best correlation between a subset of the most relevant descriptors and the property of interest. acs.orgacs.org

Validation: The model's predictive power is rigorously tested using external validation sets (molecules not used in training) and statistical techniques like cross-validation and Y-randomization to ensure its robustness and prevent overfitting. acs.org

For this compound, QSPR models could be developed to predict properties such as lipophilicity (logP), solubility, melting point, or electronic properties like the HOMO-LUMO gap, which are critical for applications in organic electronics. nih.gov

| Component | Description | Example for this compound |

| Target Property | The physical, chemical, or biological property to be predicted. | Lipophilicity (logP), solubility, absorption wavelength (λmax). nih.gov |

| Molecular Descriptors | Numerical values representing the molecule's structural and electronic features. | Molecular weight, surface area, dipole moment, HOMO/LUMO energies. researchgate.net |

| Mathematical Model | The algorithm used to correlate descriptors with the target property. | Support Vector Machine (SVM), Multiple Linear Regression (MLR). acs.org |

| Validation | The process of assessing the model's accuracy and predictive ability. | External test sets, cross-validation, R² determination. acs.org |

Advanced Applications and Functional Materials Design

Sensors and Probes

The inherent redox activity and fluorescence of the phenothiazine (B1677639) scaffold are central to its application in the development of chemical sensors and molecular probes. By modifying the 10-Hexyl-10H-phenothiazine-3-carbaldehyde molecule, researchers can design systems that signal the presence of specific analytes through changes in color, fluorescence, or electrochemical response.

The aldehyde functional group of this compound serves as a key reaction site for creating sophisticated colorimetric sensors. Through Schiff base condensation, the aldehyde can be converted into derivatives containing specific analyte-binding moieties. An important example is the synthesis of thiosemicarbazones, which are known to be effective chelating agents for various metal ions. researchgate.net

The reaction of this compound with 4-phenyl-3-thiosemicarbazide yields this compound-4-phenylthiosemicarbazone (HPCPTSC), a specialized organic chelating agent. researchgate.net The design of this sensor architecture relies on the principle that the coordination of a target metal ion to the thiosemicarbazone group will alter the electronic properties of the entire conjugated system, leading to a visible change in color. The sulfur and nitrogen atoms within the thiosemicarbazone moiety act as soft and hard donor sites, respectively, allowing for selective binding to specific metal ions. researchgate.net This targeted binding event provides a direct visual readout for the detection of analytes like toxic heavy metal ions.

Table 1: Design Principle of a Colorimetric Sensor Based on a this compound Derivative

| Component | Role | Mechanism of Action |

|---|---|---|

| 10-Hexyl-10H-phenothiazine | Signal Transducer | Provides the core electronic and optical properties. |

| Aldehyde Group | Functional Handle | Allows for the attachment of a specific recognition unit. |

| Thiosemicarbazone Moiety | Recognition Unit (Chelator) | Selectively binds to the target metal ion analyte. researchgate.net |

| Analyte (e.g., Metal Ion) | Target Species | Induces a change in the electronic structure upon binding. |

The phenothiazine ring system is inherently fluorescent, a property that can be harnessed to develop environmentally responsive probes. The electronic push-pull nature of the this compound scaffold, with the electron-donating phenothiazine core and the electron-withdrawing aldehyde group, makes it a candidate for solvatochromic probes. Solvatochromism is the phenomenon where the color or fluorescence emission spectrum of a compound shifts in response to the polarity of its solvent environment. mdpi.com

In such systems, an intramolecular charge transfer (ICT) occurs from the donor (phenothiazine) to the acceptor (aldehyde) upon photoexcitation. mdpi.com In polar solvents, the excited state is stabilized, leading to a red shift (a shift to a longer wavelength) in the fluorescence emission spectrum. This sensitivity allows derivatives of this compound to be developed into fluorescent probes that can report on the micro-polarity of their environment, such as within different cellular compartments. mdpi.com

Furthermore, by incorporating specific ion-binding sites (chemosensitivity), these probes can be designed to signal the presence of chemical species through a change in their fluorescence, a process often referred to as "chemo-fluorescence."

Phenothiazine and its derivatives are well-known for their low oxidation potentials, meaning they are easily oxidized. ubbcluj.ro This redox activity is a key feature for their use in electrochemical sensing platforms. The nitrogen and sulfur heteroatoms in the central ring make the phenothiazine nucleus highly electron-rich and susceptible to losing one or two electrons to form stable radical cations and dications, respectively.

Studies on N-substituted phenothiazines, including 10-n-hexyl derivatives, have been conducted using cyclic voltammetry to quantify their electronic properties. ubbcluj.ro The first oxidation potential is a critical parameter, indicating how easily the compound donates an electron. For 10-n-hexyl phenothiazine, this potential is significantly lower than that of many other aromatic systems, making it a potent electron donor. ubbcluj.ro

This property can be exploited in an electrochemical sensor where the phenothiazine unit is used as a redox mediator. The presence of an analyte that interacts with the phenothiazine scaffold can perturb its electronic state, leading to a measurable shift in its oxidation potential. This shift can be used to quantify the concentration of the target analyte.

Table 2: Comparative Oxidation Potentials of Phenothiazine Derivatives

| Compound | First Oxidation Potential (Eox vs Fc/Fc+) |

|---|---|

| 10H-Phenothiazine | 624 mV |

| 10-Methyl-10H-phenothiazine | 764 mV |

| 10-n-Hexyl-10H-phenothiazine | 728 mV |

Data sourced from cyclic voltammetry measurements in CH2Cl2. ubbcluj.ro

Molecular Scaffolds for Biochemical Research and Probes

The versatility of the this compound structure makes it an excellent starting point for creating specialized molecules for biochemical and biological investigations. Its lipophilic hexyl chain can facilitate membrane permeability, while the aldehyde group provides a site for attaching biologically relevant targeting or binding moieties.

As previously noted, this compound is a direct precursor for the synthesis of potent metal-chelating agents. The synthesis of this compound-4-phenylthiosemicarbazone (HPCPTSC) is a prime example of this application. researchgate.net Thiosemicarbazones are a well-established class of ligands that exhibit high affinity for a range of metal ions due to the presence of electron-donating sulfur and nitrogen atoms. researchgate.net

The design process involves a straightforward synthetic step where the aldehyde is reacted with a suitable thiosemicarbazide (B42300). The resulting thiosemicarbazone derivative (HPCPTSC) possesses a specific binding pocket capable of coordinating with metal ions. Such molecules are of significant interest in medicinal chemistry and material science, where the ability to sequester or interact with specific metals is crucial. researchgate.net

Building on its inherent fluorescence and capacity for chemical modification, this compound is a promising platform for developing molecular probes to study biological systems. A molecular probe is a molecule designed to detect and report on a specific event or molecule within a complex environment, such as a living cell.

By combining the fluorescent signaling of the phenothiazine core with the selective binding capabilities of a derivative, probes can be created for various biological targets. For instance, a derivative designed to chelate a specific biologically relevant ion (like Zn²⁺ or Cu²⁺) could exhibit a change in its fluorescence intensity or wavelength upon binding. This "turn-on" or "turn-off" fluorescent response would allow researchers to visualize the localization and concentration changes of these ions in real-time within cellular processes, offering insights into their physiological and pathological roles. The N-hexyl group can further aid in targeting lipid-rich structures like cell membranes or lipid droplets. mdpi.com

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| This compound-4-phenylthiosemicarbazone | HPCPTSC |

| 4-phenyl-3-thiosemicarbazide | - |

| 10H-Phenothiazine | - |

| 10-Methyl-10H-phenothiazine | - |

Exploration of Phenothiazine-Based Motifs for Enzyme Interaction Studies

The phenothiazine scaffold is a well-established pharmacophore, and its derivatives have been extensively studied for their interactions with a wide range of biological targets, including numerous enzymes. While direct enzyme interaction studies specifically involving This compound are not extensively documented in publicly available research, the broader class of phenothiazines has demonstrated significant inhibitory activity against several key enzymes. Understanding these interactions provides a framework for the potential enzymatic relevance of this specific compound.

Phenothiazine derivatives are known to modulate the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels. bilkent.edu.tracs.org The structural features of phenothiazine derivatives, including the nature of the substituent at the N-10 position and substitutions on the tricyclic ring system, play a critical role in determining their inhibitory potency and selectivity. acs.org For instance, the introduction of different functional groups can influence the binding affinity of these compounds to the active or allosteric sites of the enzymes.

Furthermore, phenothiazines have been investigated as inhibitors of other enzymes, including histone deacetylases (HDACs) and farnesyltransferase. acs.orgnih.gov The phenothiazine system can serve as a cap group in HDAC inhibitors, interacting with the surface of the enzyme. acs.org In the case of farnesyltransferase, phenothiazine-cyanochalcone derivatives have been identified as potent inhibitors. nih.gov

The specific structural attributes of This compound , namely the long alkyl hexyl chain at the N-10 position and the carbaldehyde group at the C-3 position, suggest potential for enzyme interaction. The lipophilic hexyl chain could facilitate membrane traversal and interaction with hydrophobic pockets within an enzyme's active site. The aldehyde group, being a reactive functional group, could potentially engage in covalent or non-covalent interactions with amino acid residues, such as lysine (B10760008) or cysteine, within an enzyme's active site. However, without direct experimental evidence, these remain hypothetical modes of interaction.

Below is a table summarizing the enzyme inhibitory activities of various phenothiazine derivatives to illustrate the potential of this chemical class.

| Phenothiazine Derivative Class | Target Enzyme | Observed Activity |

| Amine and methylamine-substituted phenothiazines | Acetylcholinesterase (AChE) | Modulation of ACh activity acs.org |

| Phenothiazine-based benzhydroxamic acids | Histone Deacetylase 6 (HDAC6) | Selective inhibition acs.org |

| Phenothiazine-cyanochalcones | Human Farnesyltransferase (hFTase) | Inhibition nih.gov |

| Fluphenazine | CHRNA7 ligand binding | Inhibition at 10 μM acs.org |

Supramolecular Assemblies for Controlled Molecular Interactions and Self-Organization

The molecular structure of This compound lends itself to the formation of ordered supramolecular assemblies through non-covalent interactions. The interplay of the rigid, aromatic phenothiazine core with the flexible N-alkyl chain and the polar carbaldehyde group can direct the self-organization of these molecules in the solid state and potentially in solution.

Crystallographic studies of This compound have provided direct evidence of its self-assembly behavior. In the crystalline state, the compound forms dimers through weak C—H···O hydrogen bonds. nih.govdoaj.org This demonstrates the ability of the aldehyde oxygen to act as a hydrogen bond acceptor, facilitating the formation of a defined, non-covalent assembly.

The potential for This compound to participate in more complex supramolecular systems is significant. The aldehyde functionality can be chemically modified, for example, to form Schiff bases, which can introduce new recognition sites for metal coordination or further hydrogen bonding interactions, leading to the construction of more elaborate supramolecular architectures. A study has reported the synthesis of a thiosemicarbazone derivative from This compound , indicating the utility of the aldehyde group for further molecular elaboration. researchgate.net